molecular formula C31H33NO7 B12013480 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12013480
M. Wt: 531.6 g/mol
InChI Key: COAJRSQLBRYHFG-ORIPQNMZSA-N
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Description

“4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of benzyloxy, ethoxy, and methoxy groups through substitution reactions.

    Final assembly: Coupling of the different fragments under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this one are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of pyrrolones are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of “4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of “4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C31H33NO7

Molecular Weight

531.6 g/mol

IUPAC Name

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H33NO7/c1-5-38-25-14-11-22(18-26(25)37-4)28-27(30(34)31(35)32(28)15-16-36-3)29(33)24-13-12-23(17-20(24)2)39-19-21-9-7-6-8-10-21/h6-14,17-18,28,33H,5,15-16,19H2,1-4H3/b29-27+

InChI Key

COAJRSQLBRYHFG-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCOC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCOC)OC

Origin of Product

United States

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